molecular formula C26H27NO3S B2580205 N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide CAS No. 442535-97-9

N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide

Cat. No. B2580205
CAS RN: 442535-97-9
M. Wt: 433.57
InChI Key: TWFRQDZRWMFNEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho1,2-bbenzofuran-5-yl)benzenesulfonamide” is a chemical compound with the molecular formula C28H31NO3S. It is also known as "Benzenesulfonamide, N-[8-(1,1-dimethylethyl)-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl]-2,4-dimethyl-" .

Scientific Research Applications

Asymmetric N-Heterocycle Synthesis

N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho1,2-bbenzofuran-5-yl)benzenesulfonamide has found significant use in the stereoselective synthesis of amines and their derivatives. Specifically, it acts as a chiral auxiliary in the formation of N-heterocycles via sulfinimines. Researchers have extensively employed enantiopure tert-butanesulfinamide (the gold standard among many other sulfinamides) for this purpose over the last two decades . This methodology enables the construction of structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These N-heterocycles often serve as key structural motifs in natural products and therapeutically relevant compounds.

PDE4 Inhibition for Anti-Inflammatory Therapies

In a related context, the research group of Jeon discovered a pyrazole derivative as an effective PDE4 inhibitor for treating inflammatory diseases. The synthetic route to enantiopure derivatives favored tert-butanesulfinamide over p-toluenesulfinamide due to improved yield and diastereoselectivity .

Lipophilic N-Hydroxyimide Synthesis

Researchers have synthesized a lipophilic N-hydroxyimide, 5,8-di-tert-butyl-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione , which exhibits high solubility in low-polarity solvents such as dichloromethane (DCM). This compound could find applications in drug delivery or other areas where solubility plays a crucial role .

Metal-Free Oxacyclic Ketone-Fused Isoxazoles

A practical metal-free and additive-free approach involves the synthesis of 6/7/8-membered oxacyclic ketone-fused isoxazoles/isoxazolines. This method utilizes C(sp³)–H bond radical nitrile oxidation and intramolecular cycloaddition of alkenyl/alkynyl-substituted aryl methyl ketones. The tert-butyl nitrite-induced radical nitrile oxidation step is crucial in this process .

These applications highlight the versatility and potential of N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho1,2-bbenzofuran-5-yl)benzenesulfonamide in various scientific contexts. If you need further details or have additional queries, feel free to ask! 😊

properties

IUPAC Name

N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27NO3S/c1-26(2,3)17-13-14-24-21(15-17)22-16-23(19-11-7-8-12-20(19)25(22)30-24)27-31(28,29)18-9-5-4-6-10-18/h4-12,16-17,27H,13-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWFRQDZRWMFNEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)C3=C(O2)C4=CC=CC=C4C(=C3)NS(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(8-(tert-butyl)-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.